molecular formula C20H16ClFN4O2S B11375423 5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide

5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide

Cat. No.: B11375423
M. Wt: 430.9 g/mol
InChI Key: HWUGIEWKFUHZSN-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a chloro-substituted pyrimidine core with a 4-fluorobenzylsulfanyl group at position 2 and a 4-acetamidophenyl carboxamide moiety at position 2. The 4-acetamidophenyl group enhances hydrogen-bonding capacity, while the 4-fluorobenzylsulfanyl group contributes to metabolic stability and hydrophobic interactions .

Properties

Molecular Formula

C20H16ClFN4O2S

Molecular Weight

430.9 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H16ClFN4O2S/c1-12(27)24-15-6-8-16(9-7-15)25-19(28)18-17(21)10-23-20(26-18)29-11-13-2-4-14(22)5-3-13/h2-10H,11H2,1H3,(H,24,27)(H,25,28)

InChI Key

HWUGIEWKFUHZSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the 4-acetamidophenyl Group: This step involves the coupling of the 4-acetamidophenyl group to the pyrimidine core, which can be done using a palladium-catalyzed cross-coupling reaction.

    Introduction of the 4-fluorophenylmethylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and sulfanyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed for nucleophilic substitutions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The following table summarizes structural differences between the target compound and its analogs:

Compound Name (RN/CAS) Substituent at Pyrimidine-4-Carboxamide Sulfanyl Group at Position 2 Key Structural Features
Target Compound N-(4-acetamidophenyl) (4-Fluorophenyl)methyl Acetamido (H-bond donor/accept.), 4-F-benzyl (lipophilic)
873082-64-5 N-[2-(4-sulfamoylphenyl)ethyl] (4-Fluorophenyl)methyl Sulfamoyl ethyl (polar, H-bond accept.), same S-group
833430-42-5 N-(4-acetamidophenyl) Methyl Acetamido (same), methylsulfanyl (smaller, less lipophilic)
835895-77-7 N-(2-methoxyphenyl) Ethyl Methoxy (electron-rich, para vs. ortho), ethylsulfanyl (flexible)
838813-98-2 N-[4-(2,6-dimethylpyrimidinyl)sulfamoyl] Ethyl Sulfamoyl-pyrimidine (bulky, H-bond accept.), ethylsulfanyl

Physicochemical and Pharmacokinetic Implications

The sulfamoyl group in 873082-64-5 introduces polarity, which may improve solubility but reduce blood-brain barrier penetration .

Hydrogen-Bonding Capacity: The acetamido group in the target compound and 833430-42-5 provides both H-bond donor (NH) and acceptor (CO) sites, favoring interactions with biological targets like enzymes or receptors. In contrast, the methoxy group in 835895-77-7 acts only as an H-bond acceptor .

Research Findings and Hypotheses

  • Crystallographic Data : Studies on analogous pyrimidines () reveal that dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) influence molecular conformation and packing. The target compound’s 4-fluorobenzyl group may adopt a similar planar orientation, stabilizing crystal lattices via weak C–H···π interactions .
  • SAR Trends :
    • Methyl/ethyl sulfanyl groups (e.g., 833430-42-5, 835895-77-7) correlate with moderate activity, while bulkier groups (4-fluorobenzyl in the target compound) enhance potency but may reduce solubility .
    • Para-substituted aryl groups (e.g., 4-acetamidophenyl) generally outperform ortho-substituted analogs (e.g., 2-methoxyphenyl in 835895-77-7) in target engagement .

Biological Activity

The compound 5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H17ClFN3OC_{17}H_{17}ClFN_3O, and it features a unique combination of chloro, acetamido, and fluorophenyl groups attached to a pyrimidine core. The presence of these substituents is believed to enhance its biological activity.

Key Features

FeatureDescription
Molecular Weight327.79 g/mol
Functional GroupsChloro, Acetamido, Fluorophenyl, Sulfanyl
StructurePyrimidine-based

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease activities. Compounds in this class have demonstrated IC50 values comparable to established inhibitors, suggesting their potential utility in treating conditions like Alzheimer's disease and urinary tract infections .

Anticancer Potential

Pyrimidine derivatives have been extensively studied for their anticancer properties. The target mechanisms include interference with DNA synthesis and repair processes, as well as modulation of signaling pathways involved in cell proliferation . Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.

Study 1: Antibacterial Screening

In a study assessing the antibacterial efficacy of related compounds, several derivatives exhibited significant inhibition against Bacillus subtilis. The most active compounds had IC50 values ranging from 1.13 µM to 6.28 µM, demonstrating the potential for developing new antibacterial agents .

Study 2: Enzyme Inhibition Assays

Another study focused on evaluating the enzyme inhibitory activity of pyrimidine derivatives. The results indicated that the compound significantly inhibited urease with an IC50 value lower than that of standard drugs, suggesting a promising avenue for further development .

Study 3: Anticancer Activity

Research on similar pyrimidine derivatives revealed substantial anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. This highlights the therapeutic potential of the compound in oncology .

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